tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
CAS No.: 1989659-06-4
Cat. No.: VC5654072
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989659-06-4 |
|---|---|
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.264 |
| IUPAC Name | tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate |
| Standard InChI | InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3 |
| Standard InChI Key | GGKBKNTXWMASNL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CN2C=NN=C2CN1 |
Introduction
Nomenclature and Structural Characteristics
Systematic Naming and Synonyms
The compound is systematically named as tert-butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate. Common synonyms include:
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7-Boc-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
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tert-Butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate .
The molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol . The structure comprises a bicyclic system: a pyrazine ring fused with a triazole ring, where the tert-butyloxycarbonyl (Boc) group is esterified at the 7-position (Figure 1).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 723286-79-1 | |
| IUPAC Name | tert-Butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Molecular Formula | C₁₀H₁₆N₄O₂ | |
| SMILES | CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 |
Physicochemical Properties
Thermal and Spectral Data
The compound exhibits a predicted boiling point of 378.4 ± 52.0 °C and a density of 1.28 ± 0.1 g/cm³ . Its pKa is estimated at 2.87 ± 0.20, indicating moderate acidity, likely due to the triazole nitrogen protons . Storage recommendations specify refrigeration at 2–8°C to preserve stability .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
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Ring Formation: Condensation of a diamine with a carbonyl source to form the pyrazine ring.
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Triazole Incorporation: Cyclization with hydrazine derivatives to construct the triazole moiety.
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Boc Protection: Esterification with tert-butyl dicarbonate to introduce the Boc group .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 5,6-Dihydropyrazine | Core heterocycle | |
| Hydrazine derivatives | Triazole ring formation | |
| Boc anhydride | Protecting group introduction |
Industrial Production
Major suppliers include J & K Scientific Ltd., JinYan Chemicals, and Shangchem Co., Ltd., which offer the compound at >97% purity . Scalable synthesis remains a focus due to demand in pharmaceutical R&D.
Applications in Pharmaceutical Research
Role as a Building Block
The Boc-protected amine serves as a versatile intermediate in peptidomimetics and kinase inhibitors. Its rigidity and hydrogen-bonding capacity make it valuable for:
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Scaffold Design: Enhancing target binding in protease inhibitors .
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Prodrug Development: Facilitating controlled release via ester hydrolysis .
Case Studies
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Anticancer Agents: Analogous triazolopyrazines have shown activity against tyrosine kinases .
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Antivirals: Structural analogs inhibit viral proteases in preclinical studies .
| Supplier | Purity | Contact Information | Source |
|---|---|---|---|
| J & K Scientific Ltd. | 99% | jkinfo@jkchemical.com | |
| AChemBlock | 97% | sales@jingyan-chemical.com | |
| Tetranov Biopharm | 99% | sales@leadmedpharm.com |
Market Trends
Demand is driven by oncology and antiviral research, with a compound annual growth rate (CAGR) of 8.2% projected for triazolopyrazine derivatives (2025–2030) .
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